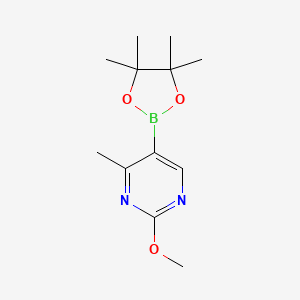![molecular formula C6H2Br2IN3 B8061081 5,7-Dibromo-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B8061081.png)
5,7-Dibromo-3-iodo-1H-pyrazolo[4,3-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Dibromo-3-iodo-1H-pyrazolo[4,3-b]pyridine: is a halogenated pyrazolo[4,3-b]pyridine derivative This compound is characterized by the presence of bromine and iodine atoms on its pyrazolo[4,3-b]pyridine ring structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dibromo-3-iodo-1H-pyrazolo[4,3-b]pyridine typically involves halogenation reactions of pyrazolo[4,3-b]pyridine derivatives. One common method is the direct halogenation of 1H-pyrazolo[4,3-b]pyridine using bromine and iodine in the presence of a suitable catalyst, such as iron(III) chloride (FeCl3).
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors or batch reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the production efficiency.
化学反応の分析
Types of Reactions: 5,7-Dibromo-3-iodo-1H-pyrazolo[4,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to remove halogen atoms, yielding less halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of pyrazolo[4,3-b]pyridine-3,5-dione derivatives.
Reduction: Formation of less halogenated pyrazolo[4,3-b]pyridine derivatives.
Substitution: Introduction of various functional groups, leading to a wide range of derivatives.
科学的研究の応用
Chemistry: In organic chemistry, 5,7-Dibromo-3-iodo-1H-pyrazolo[4,3-b]pyridine serves as a versatile intermediate for the synthesis of complex molecules. It is used in the construction of heterocyclic compounds and in the development of new synthetic methodologies.
Biology: The compound has been studied for its biological activity, including potential applications in drug discovery. It can act as a scaffold for the development of new pharmaceuticals targeting various biological pathways.
Medicine: Research has explored the use of this compound in the treatment of diseases such as cancer and inflammation. Its derivatives have shown promise in inhibiting specific enzymes and receptors involved in disease progression.
Industry: In the chemical industry, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structural features make it valuable for the development of new materials with enhanced properties.
作用機序
The mechanism by which 5,7-Dibromo-3-iodo-1H-pyrazolo[4,3-b]pyridine exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary based on the derivative and the biological system being targeted.
類似化合物との比較
5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine
3-Bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine
5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine
Uniqueness: 5,7-Dibromo-3-iodo-1H-pyrazolo[4,3-b]pyridine is unique due to its specific halogenation pattern, which provides distinct chemical reactivity and biological activity compared to its similar compounds. This allows for the development of specialized applications and derivatives that are not achievable with other halogenated pyrazolo[4,3-b]pyridines.
特性
IUPAC Name |
5,7-dibromo-3-iodo-2H-pyrazolo[4,3-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2IN3/c7-2-1-3(8)10-5-4(2)11-12-6(5)9/h1H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHLLCOZKPMHRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NNC(=C2N=C1Br)I)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
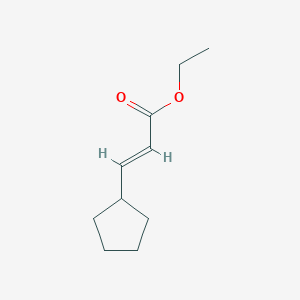
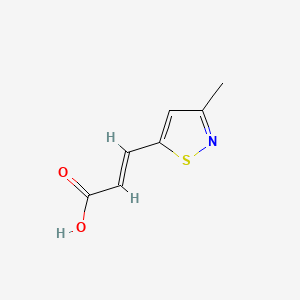
![(5-Methoxy-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B8061018.png)
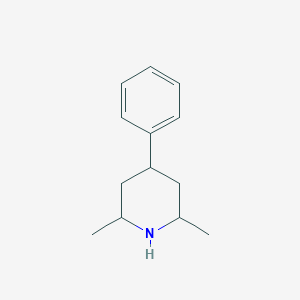
![4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]benzoic acid](/img/structure/B8061036.png)
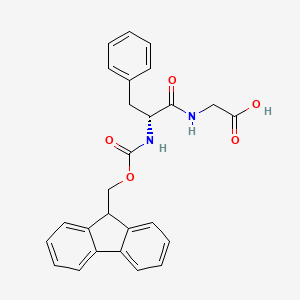
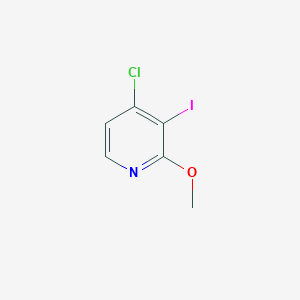
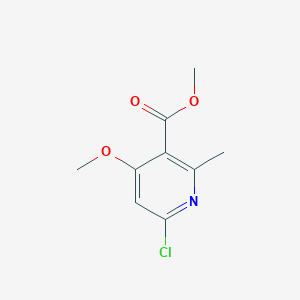
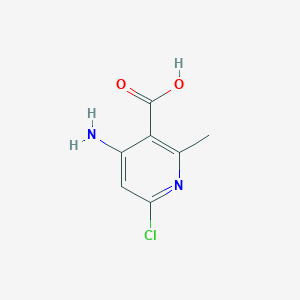
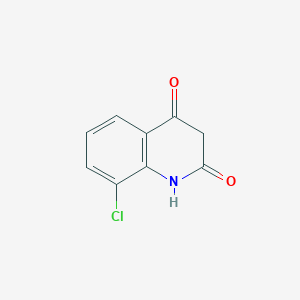
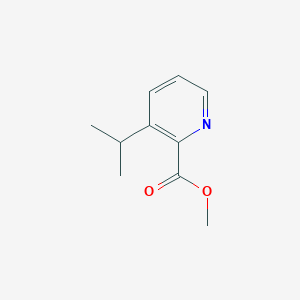
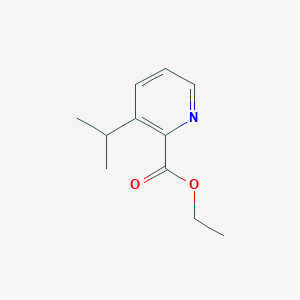
![Ethyl 3-amino-7-bromofuro[3,2-c]pyridine-2-carboxylate](/img/structure/B8061093.png)
